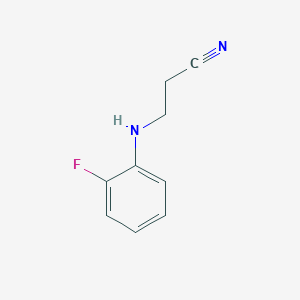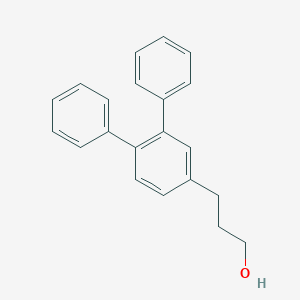
3-(3,4-Diphenylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Diphenylphenyl)propan-1-ol, also known as diphenylpropanolamine (DPA), is a synthetic compound that belongs to the family of phenethylamines. It is a chiral compound, which means it exists in two enantiomeric forms. DPA has been used in the pharmaceutical industry as a nasal decongestant and appetite suppressant. However, due to its potential side effects, it has been banned in many countries. In recent years, DPA has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of DPA is not fully understood. However, it is believed to act as a selective alpha-adrenergic receptor agonist, which leads to vasoconstriction and increased blood pressure. DPA also has an indirect sympathomimetic effect, which leads to the release of norepinephrine and epinephrine.
Biochemische Und Physiologische Effekte
DPA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of catecholamines, which leads to increased heart rate and blood pressure. DPA also has a thermogenic effect, which leads to increased metabolism and energy expenditure. Additionally, DPA has been shown to increase the release of dopamine, which leads to improved mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, DPA has been shown to have a high affinity for alpha-adrenergic receptors, which makes it a useful tool for studying the physiological effects of alpha-adrenergic agonists. However, DPA has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on DPA. One area of interest is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the exact mechanism of action and efficacy of DPA in cancer cells. Additionally, DPA has been shown to have neuroprotective effects, and further studies are needed to determine its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, DPA has been shown to have potential cardiovascular benefits, and further studies are needed to determine its efficacy in treating hypertension and other cardiovascular diseases.
Synthesemethoden
DPA can be synthesized using various methods, including the reduction of 3,4-diphenyl-2-oxazolidinone and the condensation of benzaldehyde with 3-phenylpropan-1-ol. The most commonly used method is the reduction of 3,4-diphenyl-2-oxazolidinone using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
DPA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, DPA has been shown to inhibit the growth of breast cancer cells and induce apoptosis. In neuroprotection, DPA has been shown to protect against ischemic brain injury and improve cognitive function. In cardiovascular disease, DPA has been shown to reduce blood pressure and improve endothelial function.
Eigenschaften
CAS-Nummer |
186835-06-3 |
|---|---|
Produktname |
3-(3,4-Diphenylphenyl)propan-1-ol |
Molekularformel |
C21H20O |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3-(3,4-diphenylphenyl)propan-1-ol |
InChI |
InChI=1S/C21H20O/c22-15-7-8-17-13-14-20(18-9-3-1-4-10-18)21(16-17)19-11-5-2-6-12-19/h1-6,9-14,16,22H,7-8,15H2 |
InChI-Schlüssel |
RWGNIRFXQDNZLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3 |
Andere CAS-Nummern |
186835-06-3 |
Synonyme |
3-((1,1'2',1'')-3'-terphenyl)propanol F 050 F-050 F050 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)

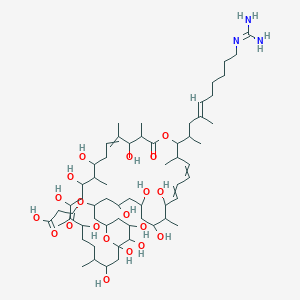
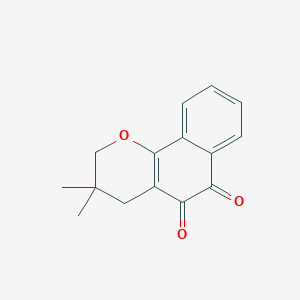
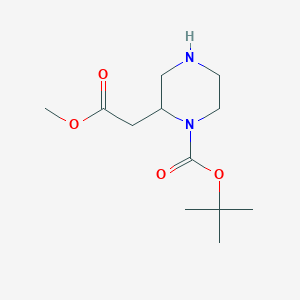
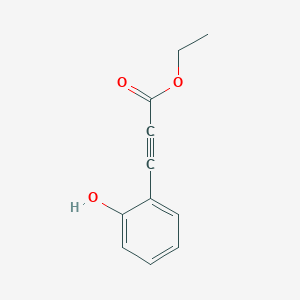
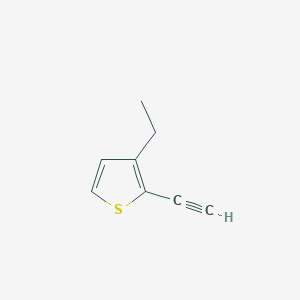
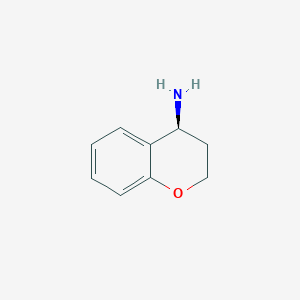
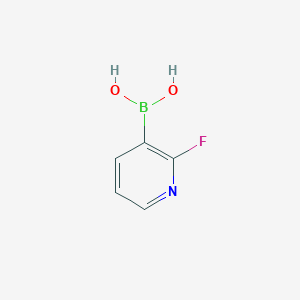
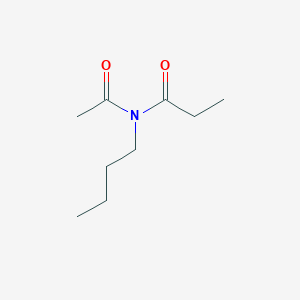
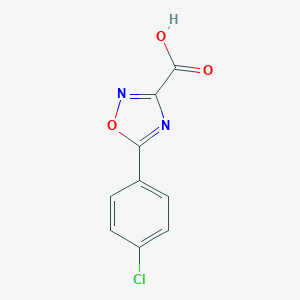
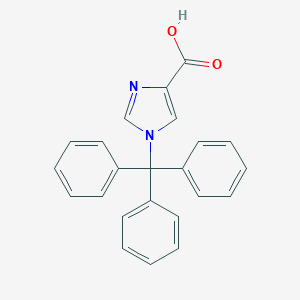
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)
